![molecular formula C17H13Cl2NO2 B2842809 N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine CAS No. 383148-81-0](/img/structure/B2842809.png)
N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 3,4-dichlorobenzoyl chloride with a suitable amine. The 3,4-dichlorobenzoyl chloride can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound would consist of a 3,4-dichlorobenzoyl group attached to a 3,4-dihydro-1(2H)-naphthalenyliden group via an oxygen atom .Scientific Research Applications
Antitumor Activity:
This compound has garnered interest due to its potential antitumor properties. Researchers have synthesized and evaluated related derivatives, such as 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carbolines. These derivatives were tested against murine P-388 and human tumor cell lines (KB-16, A-549, and HT-29). Notably, compound 29 exhibited potent activity against all tested tumor cell lines, making it a potential lead for future anticancer agents .
Crystallographic Studies:
The compound’s crystal structures have been investigated. For instance, 3,5-dichloro-N-(4-chlorophenyl)benzamide (compound 4) and 3,5-dichloro-N-(2-chlorophenyl)benzamide (compound 6) were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride. Compound 4 crystallizes in triclinic space group P ī, while compound 6 has a monoclinic Pn symmetry. These crystallographic studies provide valuable insights into the compound’s molecular arrangement and bonding patterns .
Biological and Chemical Properties:
Chlorobenzene derivatives, including this compound, exhibit a wide range of physical, chemical, and biological properties. Some analogous derivatives have demonstrated biological activities, such as antitumoral and anticonvulsive effects. Additionally, arylamines, which are versatile organic materials, find applications in medicine, industry, and biology. Further research into the compound’s interactions and properties could uncover novel applications .
properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-9-8-12(10-15(14)19)17(21)22-20-16-7-3-5-11-4-1-2-6-13(11)16/h1-2,4,6,8-10H,3,5,7H2/b20-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHWOHNETIBWSW-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine |
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